molecular formula C10H7N3 B11916722 1H-Pyrazolo[4,3-c]quinoline CAS No. 143906-85-8

1H-Pyrazolo[4,3-c]quinoline

Cat. No.: B11916722
CAS No.: 143906-85-8
M. Wt: 169.18 g/mol
InChI Key: ADEJACPCTOIQLO-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]quinoline is an aromatic compound containing a heterocyclic structure It is composed of a pyrazole ring fused with a quinoline ring, forming a unique three-membered azaheterocyclic system

Chemical Reactions Analysis

1H-Pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or quinoline rings .

Mechanism of Action

1H-Pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Comparison with Similar Compounds

Properties

CAS No.

143906-85-8

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

1H-pyrazolo[4,3-c]quinoline

InChI

InChI=1S/C10H7N3/c1-2-4-9-8(3-1)10-7(5-11-9)6-12-13-10/h1-6H,(H,12,13)

InChI Key

ADEJACPCTOIQLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C=NN3

Origin of Product

United States

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